5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

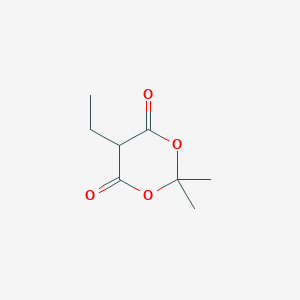

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-4-5-6(9)11-8(2,3)12-7(5)10/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKUXPKKSOULRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)OC(OC1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396007 | |

| Record name | 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17216-65-8 | |

| Record name | 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 5 Ethyl 2,2 Dimethyl 1,3 Dioxane 4,6 Dione

Reductive Alkylation Approaches for C-5 Ethylation

Direct alkylation of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) at the acidic C-5 position is a primary method for the introduction of an ethyl group. Due to the high acidity of the methylene (B1212753) protons at this position (pKa of approximately 4.97), deprotonation is readily achieved with a suitable base, forming a stabilized carbanion. wikipedia.orgresearchgate.net This nucleophilic intermediate can then react with an ethylating agent, such as an ethyl halide, to yield the desired 5-ethyl derivative.

A variety of reaction conditions have been explored for the alkylation of Meldrum's acid. These include the use of potassium carbonate as a base in a solvent like dimethylformamide (DMF) or employing phase-transfer catalysts. clockss.org While Meldrum's acid has a propensity to undergo dialkylation, careful control of stoichiometry and reaction conditions can favor the mono-ethylated product.

Table 1: Examples of C-5 Alkylation of Meldrum's Acid Derivatives

| Alkylating Agent | Base/Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| Alkyl Halides | K2CO3 / Phase Transfer Catalyst | CHCl3 | 5-Alkyl-2,2-dimethyl-1,3-dioxane-4,6-dione | clockss.org |

| Alkyl Halides | K2CO3 | DMF | 5-Alkyl-2,2-dimethyl-1,3-dioxane-4,6-dione | clockss.org |

| Alkyl Halides | Methylamine | DMSO | 5-Alkyl-2,2-dimethyl-1,3-dioxane-4,6-dione | clockss.org |

Synthetic Routes via Ethylidene Intermediates

An alternative and widely utilized strategy for the synthesis of 5-substituted Meldrum's acid derivatives involves the Knoevenagel condensation. uitm.edu.my This reaction typically involves the condensation of Meldrum's acid with an aldehyde or ketone. To synthesize the 5-ethyl derivative via this route, one would first perform a Knoevenagel condensation with acetaldehyde (B116499) to form 5-ethylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.

This ethylidene intermediate possesses a reactive carbon-carbon double bond that is susceptible to reduction. Catalytic hydrogenation is a common method for the reduction of such alkenes, which would yield the target 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

Table 2: Knoevenagel Condensation of Meldrum's Acid with Aldehydes

| Aldehyde | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| 3,4-Dimethylbenzaldehyde | Ethanol | 5-(3,4-Dimethylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | nih.gov |

| 4-Methoxybenzaldehyde | Ethanol | 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (B3048142) | asianpubs.org |

Strategic Derivatization from the this compound Scaffold

The 5-ethyl derivative of Meldrum's acid serves as a versatile building block for further synthetic transformations, allowing for the introduction of additional functional groups and the construction of more complex molecular architectures.

Nucleophilic Additions and Condensations

The carbonyl groups at the C-4 and C-6 positions of the dioxane ring are susceptible to nucleophilic attack. This reactivity allows for a variety of condensation reactions. For instance, reactions with N-nucleophiles such as hydroxylamine, urea, and thiourea (B124793) can lead to the formation of heterocyclic systems. rcsi.science While much of the literature focuses on derivatives of 5-aryl-substituted Meldrum's acids, the principles of these nucleophilic additions are applicable to the 5-ethyl scaffold.

Transformations Involving the Dioxane Ring System

The 1,3-dioxane-4,6-dione (B14002328) ring is prone to ring-opening reactions under certain conditions. For example, thermolysis or pyrolysis of Meldrum's acid derivatives can lead to the elimination of acetone (B3395972) and carbon dioxide, generating highly reactive ketene (B1206846) intermediates. researchgate.netchemicalbook.com These ketenes can then participate in various cycloaddition reactions or be trapped by nucleophiles to form a range of products.

Furthermore, alcoholysis of acylated Meldrum's acid derivatives is a common method for the synthesis of β-keto esters. chemicalbook.com In the context of the 5-ethyl derivative, this would involve acylation at the C-5 position (if it were not already substituted), followed by reaction with an alcohol. For the 5-ethyl derivative itself, transformations would likely involve reactions at the carbonyl groups leading to ring opening. For example, recrystallization of a C,O-dialkylated Meldrum's acid derivative from refluxing methanol (B129727) resulted in a methanolysis product, demonstrating the susceptibility of the ring to nucleophilic attack by alcohols. nih.gov

Multi-Component Reaction Design

Meldrum's acid and its derivatives are frequently employed in multi-component reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. uniroma1.itmdpi.comresearchgate.net The high reactivity of the C-5 position and the carbonyl groups makes 5-alkylated Meldrum's acids, such as the 5-ethyl derivative, excellent candidates for the design of novel MCRs.

These reactions often proceed through a domino sequence, for example, an initial Knoevenagel condensation followed by a Michael addition or a Diels-Alder reaction. uniroma1.it The 5-ethyl group would influence the steric and electronic properties of the molecule, potentially affecting the regioselectivity and stereoselectivity of these complex transformations.

Mechanistic Studies and Reactivity Insights of 5 Ethyl 2,2 Dimethyl 1,3 Dioxane 4,6 Dione

Influence of the 5-Ethyl Substituent on C-5 Reactivity and Regioselectivity

The parent Meldrum's acid is characterized by the high acidity of the C-5 methylene (B1212753) protons (pKa ≈ 4.97), which makes this position a prime site for electrophilic substitution via its enolate. wikipedia.orgrsc.org The substitution of one of these protons with an ethyl group to form 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione fundamentally alters this reactivity profile.

The primary influence of the 5-ethyl substituent is the removal of the most acidic proton, thus preventing further deprotonation and subsequent electrophilic attack at the C-5 position under typical basic conditions. clockss.org The reactivity is therefore shifted away from the C-5 carbon. The ethyl group exerts its influence through a combination of steric and electronic effects.

Electronic Effects : As an alkyl group, the ethyl substituent has a weak positive inductive effect (+I). This effect can slightly influence the electron density of the surrounding ring system. However, in the context of C-5 reactivity, the steric influence is generally considered the more dominant factor in directing reaction outcomes.

Regarding regioselectivity, the presence of the ethyl group at C-5 definitively blocks this position from further substitution. Consequently, in reactions where unsubstituted Meldrum's acid would offer the C-5 position as a reactive site, the 5-ethyl derivative forces reactions to occur at other locations, such as the carbonyl groups (C-4 and C-6), or dictates that the molecule acts as a leaving group in certain synthetic protocols. acs.orgresearchgate.net

Investigation of Reaction Kinetics and Thermodynamic Considerations for C-5 Ethyl-Substituted Dioxane-Diones

Kinetic studies on derivatives of Meldrum's acid provide quantitative insight into the influence of C-5 substituents. A study on the hydrolysis of α-R-α-(methylthio)methylene Meldrum's acids, where R included an ethyl group, demonstrated the kinetic impact of steric hindrance. The rates of hydrolysis were determined in both basic (via hydroxide (B78521) attack, k₁OH) and acidic (via water attack, k₁H₂O) solutions. nih.gov

The results indicated that increasing the size of the alkyl substituent (R) generally increased steric crowding at the transition state, which would be expected to slow the reaction. However, this effect was partially counteracted by sterically induced destabilization of the ground state molecule, making it more reactive. nih.gov For the ethyl-substituted derivative, the rate constants reflect this balance of forces.

| Substituent (R) | k₁OH (M⁻¹s⁻¹) | k₁H₂O (s⁻¹) |

|---|---|---|

| Me | 1.01 x 10³ | 1.58 x 10⁻³ |

| Et | 4.50 x 10² | 5.70 x 10⁻⁴ |

| s-Bu | 1.81 x 10² | 1.45 x 10⁻⁴ |

| t-Bu | 2.50 x 10² | - |

Table 1: Rate constants for the hydrolysis of α-R-α-(methylthio)methylene Meldrum's acids in 50% DMSO-50% water at 20°C. nih.gov

From a thermodynamic perspective, the stability of this compound is related to its conformational preferences. Quantum-chemical studies on the simpler 5-ethyl-1,3-dioxane system reveal that the equatorial chair conformer is the most thermodynamically stable state. researchgate.net The Gibbs conformational energy (ΔG°) of the ethyl group at C-5, which represents the energy difference between the axial and equatorial conformers, has been determined to be consistent with values derived from experimental NMR data. researchgate.net This preference for the equatorial position minimizes destabilizing 1,3-diaxial interactions and reflects the most stable thermodynamic arrangement for the substituted ring.

Conformational Dynamics of the 1,3-Dioxane-4,6-dione (B14002328) Ring System with a C-5 Ethyl Group

The 1,3-dioxane-4,6-dione ring is conformationally mobile. Unlike cyclohexane, the presence of two oxygen atoms and two sp²-hybridized carbonyl carbons alters the geometry and energy barriers of inversion. thieme-connect.de The introduction of a C-5 ethyl group further influences the conformational equilibrium.

Quantum-chemical studies on 5-ethyl-1,3-dioxane have mapped its potential energy surface, identifying several stable or metastable conformers. researchgate.net The global minimum corresponds to the chair conformer with the ethyl group in an equatorial position (Cₑₒ). Local minima are occupied by the axial chair (Cₐₓ) and two 2,5-twist conformers. researchgate.net The preference for the equatorial conformer is driven by the avoidance of steric strain that would arise from 1,3-diaxial interactions between an axial ethyl group and the axial protons at C-2 and C-4/C-6.

A computational analysis at the RHF/6-31G(d) level of theory estimated the relative energies of these conformers for 5-ethyl-1,3-dioxane. researchgate.net

| Conformer | Relative Energy (ΔE, kcal/mol) |

|---|---|

| Equatorial Chair (Cₑₒ) | 0.0 |

| Axial Chair (Cₐₓ) | 1.3 |

| 2,5-Twist (2,5-T) | 4.0 |

| 1,4-Twist (1,4-T) | 5.9 |

Table 2: Calculated relative energies of conformers for 5-ethyl-1,3-dioxane. researchgate.net

These computational findings are supported by experimental NMR studies, including Nuclear Overhauser Effect Spectroscopy (NOESY), on related substituted 1,3-dioxane (B1201747) systems. researchgate.net Such studies allow for the determination of through-space proximities of protons, confirming the predominant conformations in solution. For 5-ethyl substituted dioxanes, the chair conformation with an equatorial ethyl group is consistently identified as the major species. researchgate.netresearchgate.net

Transition State Analysis in this compound Transformations

Transition state analysis provides crucial information about the energy barriers and mechanisms of chemical processes, including conformational changes. For the 5-ethyl-1,3-dioxane system, computational studies have identified the transition states that connect the stable chair and twist conformers. researchgate.net These analyses reveal the pathways for ring inversion.

The isomerization between the equatorial chair (Cₑₒ) and the 2,5-twist (2,5-T) conformer proceeds through a transition state (TS-2) with a calculated energy barrier. A separate pathway connects the axial chair (Cₐₓ) to the 2,5-T conformer via a different transition state (TS-3). researchgate.net The energy of these transition states determines the kinetic feasibility of conformational interconversion at a given temperature.

| Conformational Isomerization | Transition State | Energy Barrier (ΔE‡, kcal/mol) |

|---|---|---|

| Cₑₒ ↔ 2,5-T | TS-2 | 9.3 |

| Cₐₓ ↔ 2,5-T | TS-3 | 5.9 |

Table 3: Calculated energy barriers for the conformational inversion of 5-ethyl-1,3-dioxane. researchgate.net

In the context of chemical reactions, the steric bulk of the 5-ethyl group also influences the energy of the transition state. As observed in kinetic studies of hydrolysis, increasing the size of the C-5 substituent leads to greater steric crowding in the transition state of nucleophilic attack. nih.gov This typically raises the transition state energy, thereby decreasing the reaction rate, unless other factors like ground-state destabilization are dominant. A full transition state analysis for a specific reaction of this compound would involve computationally modeling the geometry and energy of the highest point along the reaction coordinate, providing a detailed mechanistic picture of how the ethyl group dictates the reaction pathway and kinetics.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques for 5 Ethyl 2,2 Dimethyl 1,3 Dioxane 4,6 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR studies, allows for unambiguous assignment of all atoms and provides insight into the molecule's conformation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The gem-dimethyl groups at the C2 position typically appear as a sharp singlet in the range of 1.7-1.8 ppm. mdpi.com The ethyl group at the C5 position gives rise to a characteristic triplet-quartet pattern: a triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–CH₂–), resulting from spin-spin coupling with each other. The single proton at the C5 position (methine proton) would appear as a triplet, due to coupling with the adjacent methylene protons of the ethyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected. Published data for this compound in deuterated chloroform (B151607) (CDCl₃) confirms these signals. rsc.org The carbonyl carbons (C4 and C6) are the most deshielded, appearing significantly downfield. The quaternary C2 carbon, bonded to two oxygen atoms, also appears at a characteristic downfield shift, typically around 105 ppm. rsc.org The carbons of the ethyl group and the gem-dimethyl groups appear in the upfield region of the spectrum.

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C=O (C4, C6) | 165.5 |

| C(CH₃)₂ (C2) | 104.8 |

| -CH- (C5) | 47.1 |

| -CH₂-CH₃ | 28.4 |

| C(CH₃)₂ | 27.0 |

| -CH₂-CH₃ | 20.1 |

| -CH₃ | 10.8 |

2D NMR Studies: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming assignments. A COSY spectrum would show correlations between the coupled protons of the ethyl group (–CH₂– and –CH₃) and between the C5 methine proton and the ethyl's methylene protons. An HSQC spectrum correlates each proton signal with its directly attached carbon, confirming the assignments made from the individual 1D spectra. Furthermore, 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to investigate the spatial proximity of atoms, providing crucial information about the molecule's preferred conformation in solution.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is dominated by the absorptions of its carbonyl groups. Due to the cyclic structure, the two ester carbonyl (C=O) groups exhibit strong, distinct stretching vibrations. Typically, for the Meldrum's acid skeleton, two strong absorption bands are observed in the region of 1700-1780 cm⁻¹. mdpi.com Other significant peaks include C–H stretching vibrations from the ethyl and methyl groups, usually found around 2900-3000 cm⁻¹, and C–O stretching vibrations for the ester and acetal (B89532) functionalities, which appear in the fingerprint region (approximately 1000-1300 cm⁻¹).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C–H Stretch (Alkyl) | 2900–3000 | Medium-Strong |

| C=O Stretch (Ester) | ~1750 and ~1700 | Very Strong |

| C–O Stretch (Ester/Acetal) | 1000–1300 | Strong |

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching of the C=O groups often gives a strong signal in the Raman spectrum. The C–C backbone vibrations and C–H bending modes are also readily observed. Characterization of Meldrum's acid derivatives by Raman spectroscopy has been used in conjunction with FT-IR to provide a more complete vibrational assignment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₁₂O₄), the exact molecular weight is 172.18 g/mol . cymitquimica.com

Molecular Ion: In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 172. The intensity of this peak can vary depending on the stability of the molecular ion.

Fragmentation Analysis: The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, more stable charged fragments. The fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways for Meldrum's acid derivatives often involve the characteristic loss of neutral molecules like acetone (B3395972) (CH₃COCH₃, 58 Da) and carbon dioxide (CO₂, 44 Da), which reflects the thermal instability of the core structure. acs.org

Common fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): Formation of a stable ion at m/z 157.

Loss of an ethyl radical (•C₂H₅): Cleavage of the C5 substituent, leading to a fragment at m/z 143.

Retro-Diels-Alder type fragmentation: Loss of acetone (58 Da) from the molecular ion to yield a fragment at m/z 114.

Subsequent loss of CO₂: The fragment at m/z 114 could further lose carbon dioxide (44 Da) to produce a ketene (B1206846) fragment ion at m/z 70.

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 172 | [M]⁺˙ (Molecular Ion) | - |

| 157 | [M - CH₃]⁺ | •CH₃ |

| 143 | [M - C₂H₅]⁺ | •C₂H₅ |

| 114 | [M - C₃H₆O]⁺˙ | Acetone |

| 70 | [M - C₃H₆O - CO₂]⁺˙ | Acetone + CO₂ |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Studies on compounds such as 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (B3048142) and 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione show that the central 1,3-dioxane-4,6-dione (B14002328) ring is not planar. researchgate.netasianpubs.org It typically adopts a puckered conformation, which is often described as a distorted boat or a sofa/envelope conformation. researchgate.netasianpubs.org This puckering is a result of minimizing steric strain and optimizing electronic interactions within the six-membered ring. The substituent at the C5 position influences the specific degree of puckering and its orientation relative to the ring. The crystal packing is often stabilized by weak intermolecular interactions, such as C–H···O hydrogen bonds. asianpubs.org

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1249 |

| b (Å) | 9.9060 |

| c (Å) | 14.4640 |

| α (°) | 85.1440 |

| β (°) | 84.7750 |

| γ (°) | 89.388 |

| Ring Conformation | Distorted Envelope |

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis)

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the β-dicarbonyl system.

The carbonyl groups contain non-bonding (n) electrons and π-electrons, allowing for characteristic electronic transitions. The lowest energy transition is typically the n → π* (n to pi-star) transition, which involves the promotion of a non-bonding electron from an oxygen lone pair to an antibonding π* orbital. This transition is formally forbidden and results in a weak absorption band, usually observed in the near-UV region (around 270-300 nm). A more intense π → π* (pi to pi-star) transition occurs at a shorter wavelength, typically below 220 nm.

While the parent compound is not strongly colored, the introduction of conjugating groups at the C5 position, such as in arylidene Meldrum's acid derivatives, can significantly shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the intensity of the absorption. chemrxiv.org These derivatives can be highly colored and are sometimes used as components in fluorescent probes, indicating that they can possess significant emission properties upon electronic excitation. chemrxiv.org

Computational Chemistry and Theoretical Modeling of 5 Ethyl 2,2 Dimethyl 1,3 Dioxane 4,6 Dione Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and optimizing the molecular geometry of Meldrum's acid derivatives. For systems analogous to 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione, calculations are frequently performed using the B3LYP hybrid functional combined with basis sets such as 6-311G(d,p). nih.govresearchgate.net These studies typically reveal that the optimized geometric parameters, including bond lengths and angles, are in close agreement with experimental data obtained from X-ray crystallography, with minor deviations attributed to the comparison between gas-phase calculations and solid-state experimental conditions. nih.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through these calculations. The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and reactivity of the molecule. For related 5-arylidene derivatives of Meldrum's acid, the HOMO-LUMO energy gap has been calculated to be greater than 2.2 eV, suggesting significant internal charge transfer and high kinetic stability. researchgate.net

| Parameter | Typical Value/Method | Reference |

|---|---|---|

| Functional | B3LYP | nih.gov |

| Basis Set | 6-311G(d,p) | nih.gov |

| HOMO-LUMO Gap (related derivatives) | >2.2 eV | researchgate.net |

Theoretical Acidity Predictions and Enolate Stabilization Studies

The C5-protons of Meldrum's acid and its derivatives exhibit notable acidity. Theoretical predictions of the pKa value for this compound can be approached using quantum chemical calculations in conjunction with a solvation model. The acidity is attributed to the formation of a highly stabilized enolate upon deprotonation.

Computational studies on the parent Meldrum's acid have explored the reasons for its unusually high acidity compared to acyclic diesters. The stability of the resulting enolate anion is a key factor. The negative charge is delocalized over the dicarbonyl fragment, and the rigid, boat-like conformation of the 1,3-dioxane (B1201747) ring enhances this stability. For 5-substituted derivatives, the nature of the substituent influences the acidity. An electron-withdrawing group would be expected to increase acidity, while an electron-donating group like ethyl would slightly decrease it compared to the unsubstituted Meldrum's acid.

Conformational Potential Energy Surface Mapping and Ring Puckering Analysis

The conformational landscape of this compound is characterized by the puckering of the six-membered 1,3-dioxane ring. X-ray crystallographic and computational studies on Meldrum's acid and its derivatives consistently show that the ring predominantly adopts a boat or distorted boat conformation. researchgate.netresearchgate.net This is in contrast to cyclohexane, which favors a chair conformation.

| Compound | Predominant Conformation | Method of Determination | Reference |

|---|---|---|---|

| Meldrum's Acid | Boat | X-ray Crystallography, DFT | researchgate.netresearchgate.net |

| 5-Arylidene Meldrum's Acid Derivatives | Distorted Boat | X-ray Crystallography, DFT | researchgate.net |

| 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane | Chair and Twist | DFT (PBE/3ζ) | researchgate.net |

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are a powerful tool for predicting spectroscopic properties, which can then be correlated with experimental data to confirm structural assignments. For derivatives of Meldrum's acid, DFT methods are employed to calculate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

Calculated IR spectra, often scaled by a factor to account for anharmonicity and other systematic errors, generally show good agreement with experimental spectra, aiding in the assignment of vibrational modes. mdpi.com Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental values to provide a detailed understanding of the molecular structure in solution. For this compound, specific peaks corresponding to the ethyl group protons and carbons, as well as the quaternary carbon and methyl groups of the dioxane ring, would be of particular interest for such a correlative study.

Reaction Pathway Simulation and Mechanistic Validation through Quantum Chemistry

Quantum chemical modeling is instrumental in simulating reaction pathways and validating proposed mechanisms involving this compound. This can include modeling its synthesis, decomposition, or its participation in reactions such as Knoevenagel condensations or reductions.

For instance, the thermal decomposition of related 5-nitro-1,3-dioxane (B6597036) compounds has been studied computationally to determine reaction mechanisms and the influence of substituents on the reaction parameters. scispace.com Such studies typically involve locating transition state structures and calculating activation energies to map out the potential energy surface of the reaction. For this compound, quantum mechanical modeling could be used to investigate the mechanism of its reduction to the corresponding β-hydroxy acid, a reaction that has been studied experimentally for various Meldrum's acid derivatives. rsc.org These simulations can provide insights into the role of reagents and the stereochemical outcome of such reactions.

Applications in Advanced Organic Synthesis Featuring 5 Ethyl 2,2 Dimethyl 1,3 Dioxane 4,6 Dione

Role as a Precursor in the Synthesis of Heterocyclic Compounds

Meldrum's acid and its 5-substituted derivatives, including 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione, are esteemed precursors for a wide array of heterocyclic compounds. chemicalbook.comchemicalbook.com The inherent reactivity of the 1,3-dicarbonyl system facilitates cyclization and condensation reactions, providing efficient pathways to various cyclic structures. The use of the 5-ethyl derivative specifically allows for the direct incorporation of an ethyl-substituted stereocenter into the target heterocycle.

The parent compound, Meldrum's acid, is extensively used in multicomponent reactions to generate complex nitrogen-containing heterocycles. chemicalbook.com For instance, an efficient one-pot, three-component reaction involving pyrrole, aryl glyoxal (B1671930) derivatives, and Meldrum's acid yields 5-(pyrrol-2-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives under catalyst-free conditions. orgchemres.org Similarly, Meldrum's acid derivatives have been instrumental in the synthesis of various substituted pyridines, 2-substituted indoles, and compounds featuring thiadiazole and triazole rings. nih.gov When this compound is employed in these synthetic strategies, it serves to introduce an ethyl group at the carbon atom derived from the C5 position of the dioxane-dione ring, yielding specifically substituted heterocycles.

Table 1: Synthesis of Pyrrole Derivatives Using Meldrum's Acid

| Entry | Aryl Group | Yield | Melting Point (°C) |

|---|---|---|---|

| 1 | 4-Chlorophenyl | 92% | 137-139 |

| 2 | 4-Nitrophenyl | 97% | 136-139 |

| 3 | 4-Fluorophenyl | 97% | 134-137 |

Data sourced from a three-component reaction of pyrrole, an arylglyoxal derivative, and Meldrum's acid. orgchemres.org

The synthesis of macrocyclic β-keto lactones can be achieved through the cyclization of Meldrum's acid derivatives. The high reactivity of the cyclic acylal structure makes it an excellent starting point for intramolecular cyclization reactions to form large-ring lactones, which are significant motifs in natural product chemistry. The Feist–Benary furan (B31954) synthesis, another key reaction, can also utilize derivatives of Meldrum's acid, which involves a Knoevenagel reaction step to construct the furan ring. wikipedia.org Employing this compound in these syntheses would predictably lead to the formation of β-keto lactones and furans bearing an ethyl substituent.

Utilization in Knoevenagel Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org This reaction classically requires an active methylene (B1212753) (CH₂) group, such as the one found at the C5 position of Meldrum's acid. wikipedia.org The high acidity of these protons facilitates deprotonation even with a mild base, initiating the condensation. wikipedia.orguitm.edu.my

This compound, however, possesses an active methine (CH) group at the C5 position. Therefore, it does not undergo the typical Knoevenagel condensation to form a C=C double bond. Instead, the parent Meldrum's acid is the substrate of choice for these reactions, reacting with various aldehydes and ketones to produce 5-arylidene or 5-alkylidene derivatives in excellent yields, often without the need for a catalyst. uitm.edu.myresearchgate.net These resulting unsaturated products are themselves valuable intermediates for subsequent transformations. chegg.comresearchgate.net

Table 2: Knoevenagel Condensation of Meldrum's Acid with Aromatic Aldehydes

| Entry | Aldehyde | Yield | Product |

|---|---|---|---|

| 1 | Benzaldehyde | 70% | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione |

| 2 | 4-Nitrobenzaldehyde | 94% | 2,2-Dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione |

| 3 | 4-Methoxybenzaldehyde | 80% | 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (B3048142) |

| 4 | Vanillin | 90% | 5-(4-Hydroxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Data represents reactions conducted by stirring Meldrum's acid and the respective aldehyde in methanol (B129727) at room temperature. uitm.edu.my

Exploitation as a Dienophile in Cycloaddition Chemistry (e.g., Diels-Alder)

The Diels-Alder reaction is a cornerstone of organic synthesis, involving the reaction of a conjugated diene with a substituted alkene, known as the dienophile, to form a cyclohexene (B86901) derivative. wikipedia.org A key characteristic of a reactive dienophile is the presence of electron-withdrawing groups attached to the double bond. libretexts.org

The saturated heterocyclic structure of this compound precludes it from acting as a dienophile. However, the 5-ylidene derivatives produced from the Knoevenagel condensation of Meldrum's acid are highly activated and efficient dienophiles. The two carbonyl groups of the dioxane-dione ring act as powerful electron-withdrawing groups, polarizing the exocyclic double bond and rendering it highly susceptible to cycloaddition with dienes. mnstate.edu This strategy provides a reliable method for constructing complex six-membered rings. wikipedia.org

Engagement in Michael Addition Reactions as an Activated Methylene Compound

This compound, as a derivative of Meldrum's acid, possesses a highly acidic proton at the C5 position. This allows it to readily form a stabilized carbanion (enolate), which can act as a potent nucleophile in Michael addition reactions. In this role, it serves as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a fundamental method for forming carbon-carbon bonds. Research has shown that derivatives of Meldrum's acid react with various Michael acceptors, such as arylmethylidene compounds, to form complex adducts. nih.gov The use of the 5-ethyl derivative in such a reaction would result in the formation of a new carbon-carbon bond at the C5 position, leading to a product containing a quaternary carbon center substituted with an ethyl group.

Complex Cascade and Domino Reaction Sequences

The unique reactivity of Meldrum's acid and its derivatives makes them ideal substrates for cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation. chemicalbook.com These sequences are highly valued for their efficiency and atom economy in building molecular complexity. chemicalbook.com For example, new multicomponent domino reactions have been developed for the synthesis of spiro{ orgchemres.orgwikipedia.orgdioxanopyridine}-4,6-diones and pyrazolo[3,4-b]pyridines in water. The incorporation of this compound into such a cascade allows for the precise and strategic introduction of an ethyl group into the final, often complex, heterocyclic product.

Investigations into the Biological Activity Profiles of 5 Ethyl 2,2 Dimethyl 1,3 Dioxane 4,6 Dione Derivatives

Exploration of Antiproliferative and Anticancer Activities

The anticancer potential of Meldrum's acid derivatives has been a significant area of research. Various studies have demonstrated that these compounds can exhibit potent antiproliferative activity against several human cancer cell lines. The mechanism of action is often linked to their ability to act as Michael acceptors or to interact with key biological targets like DNA gyrase and topoisomerase II. nih.govresearchgate.net

In a study of vanillidene Meldrum's acid derivatives, compounds with O-alkyl substitutions showed more potent anticancer activity than their O-acyl counterparts. nih.gov The length of the alkyl chain was found to significantly influence cytotoxicity. The decyl-substituted derivative emerged as the most active compound, displaying notable efficacy against HeLa (cervical cancer), A549 (lung cancer), and LS174 (colon cancer) cell lines, with a selectivity index of 4.8 for HeLa cells. nih.govresearchgate.net

| Compound | IC₅₀ (μM) | Cell Line Tested | ||

|---|---|---|---|---|

| HeLa | A549 | LS174 | ||

| Decyl Derivative | 15.7 | 21.8 | 30.5 | Normal (MRC-5) IC₅₀: 75.1 μM |

Enzymatic Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)

While research into the inhibition of acetylcholinesterase and butyrylcholinesterase by this specific class of compounds is not extensively documented, derivatives of Meldrum's acid have been shown to be effective inhibitors of other enzymes. Notably, a series of Meldrum's acid-based 1H-1,2,3-triazoles has been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. acs.org

Several of these triazole derivatives displayed potent inhibitory activity, significantly more effective than the standard drug acarbose. The most active compound in the series, featuring a 4-chlorophenyl substitution, exhibited an IC₅₀ value of 4.63 ± 0.11 μM. Molecular docking studies suggest that these compounds bind effectively within the active site of the enzyme. acs.org

| Compound | Aryl Substituent | IC₅₀ (μM) |

|---|---|---|

| Derivative 1 | 4-Fluorophenyl | 23.98 ± 0.65 |

| Derivative 2 | 4-Chlorophenyl | 4.63 ± 0.11 |

| Derivative 3 | 4-Bromophenyl | 29.62 ± 0.17 |

| Derivative 4 | 2-Methoxyphenyl | 27.82 ± 0.31 |

| Acarbose (Standard) | - | 845.25 ± 1.52 |

Antiviral and Antiparasitic Research Directions

The 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) scaffold has proven to be a valuable starting point for the synthesis of compounds with significant antiparasitic and antiviral activities. mdpi.compharmatutor.org

In the realm of antiparasitic research, vanillidene derivatives of Meldrum's acid have demonstrated promising antimalarial activity against Plasmodium falciparum, with efficacy comparable to that of the established drug chloroquine. nih.govmdpi.com Furthermore, Meldrum's acid has been used as a key intermediate in the synthesis of quinolinone derivatives. These resulting compounds have been evaluated for broad-spectrum antiparasitic action, showing activity against Leishmania donovani (the causative agent of leishmaniasis) and Trichomonas vaginalis (the agent of trichomoniasis). pharmatutor.org

In addition to their antiparasitic effects, these same quinolinone derivatives have been investigated for antiviral properties and have shown activity against the Human Immunodeficiency Virus (HIV), highlighting the potential of using the Meldrum's acid framework to develop dual-action therapeutic agents. pharmatutor.org

Modulation of Biological Resistance Mechanisms

A particularly promising area of research for Meldrum's acid derivatives is their ability to modulate biological resistance, especially antibiotic resistance in bacteria. While some derivatives may not possess potent intrinsic antibacterial activity, they can act as powerful modulators, enhancing the efficacy of existing antibiotics. nih.gov

Arylamino methylene (B1212753) derivatives of Meldrum's acid have been shown to significantly potentiate the activity of fluoroquinolone antibiotics (norfloxacin, ofloxacin, lomefloxacin) against multidrug-resistant (MDR) strains of P. aeruginosa, S. aureus, and E. coli. nih.govresearchgate.net This synergistic effect suggests that the derivatives may interfere with bacterial resistance mechanisms, such as efflux pumps. researchgate.net

Another study on 2,2-Dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione demonstrated a significant synergistic effect with aminoglycoside antibiotics. nih.gov For example, when combined with this derivative, the MIC of amikacin (B45834) against a resistant strain of S. aureus was reduced from 19.5 µg/mL to 2.4 µg/mL. nih.gov These findings underscore the potential of Meldrum's acid derivatives as adjuvants in antibiotic therapy to combat resistant infections. researchgate.net

| Antibiotic | MIC Alone (μg/mL) | MIC with Derivative (μg/mL) | Fold Reduction |

|---|---|---|---|

| Amikacin | 19.5 | 2.4 | 8.1 |

| Gentamicin | 9.8 | 2.4 | 4.1 |

| Neomycin | 312.5 | 78.1 | 4.0 |

Emerging Research Frontiers and Prospective Developments in 5 Ethyl 2,2 Dimethyl 1,3 Dioxane 4,6 Dione Chemistry

Sustainable and Green Synthetic Methodologies

The synthesis of 5-substituted Meldrum's acid derivatives is a cornerstone of its chemistry. Traditional methods often rely on conventional solvents and bases. However, the principles of green chemistry are driving the development of more environmentally benign approaches for the alkylation of Meldrum's acid to produce compounds like 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

One promising green approach is the use of Phase Transfer Catalysis (PTC). This methodology facilitates the reaction between the Meldrum's acid salt (in an aqueous phase) and an alkyl halide (in an organic phase), often leading to clean reactions and high yields of mono-alkylated products. unishivaji.ac.in This avoids the need for harsh, anhydrous conditions and strong bases like sodium hydride.

Table 1: Prospective Green Synthetic Approaches for this compound

| Method | Catalyst/Medium | Potential Advantages |

|---|---|---|

| Phase Transfer Catalysis (PTC) | Tetra-n-butyl ammonium (B1175870) hydroxide (B78521) in a biphasic system | High yield of mono-alkylated product, mild conditions, avoidance of strong bases. unishivaji.ac.in |

| Aqueous Media Synthesis | Surfactant catalyst (e.g., HTMAB) in water | Environmentally benign, low cost, safe. |

| Solvent-Free Reaction | Reusable solid acid/base catalyst | Reduced waste, easy product isolation, catalyst reusability. researchgate.net |

Chemo- and Regioselective Catalysis for Functionalization

Beyond its synthesis, the selective functionalization of this compound is a key area of emerging research. The presence of the ethyl group and the reactive carbonyls provides multiple sites for further chemical modification. Developing catalytic systems that can precisely target a specific position is crucial for creating complex molecules.

Transition metal catalysis offers a powerful toolkit for this purpose. For instance, rhodium(I)-catalyzed allylic alkylation has been shown to be highly regio- and enantioselective for Meldrum's acid, providing a pathway to chiral β-alkyl-λ,δ-unsaturated carboxylic acid derivatives after subsequent transformations. ccspublishing.org.cnresearchgate.net Adapting such methods to the 5-ethyl derivative could allow for the introduction of complex, stereodefined side chains.

Another frontier is the catalytic C-H functionalization. While challenging, the direct, selective activation of C-H bonds on the ethyl group would be a highly atom-economical method for introducing new functional groups. This could involve directing-group-assisted metallation or the use of specific transition metal catalysts that favor activation of sp³ C-H bonds. snnu.edu.cn Such strategies would bypass the need for pre-functionalized starting materials, streamlining synthetic pathways. nih.gov

Table 2: Potential Catalytic Functionalization Reactions

| Reaction Type | Catalyst System | Target Position | Prospective Outcome |

|---|---|---|---|

| Enantioselective Allylic Alkylation | Rh(I) with chiral phosphine (B1218219) ligands | C-5 Position (after deprotonation) | Synthesis of chiral molecules with quaternary stereocenters. ccspublishing.org.cn |

| Friedel-Crafts Acylation | Lewis acids (e.g., BF₃·OEt₂) | Aromatic substrates using the acyl-ketene intermediate | Formation of complex cyclic ketones. acs.orgnih.gov |

| C-H Activation/Functionalization | Palladium, Rhodium, or Iridium complexes | Ethyl group C-H bonds | Direct introduction of aryl, alkyl, or other functional groups. snnu.edu.cn |

Advanced Materials Science Applications

The unique structure of this compound makes it an attractive building block for advanced materials. Upon thermolysis or pyrolysis, 5-substituted Meldrum's acid derivatives decompose to form highly reactive ketene (B1206846) intermediates, along with acetone (B3395972) and carbon dioxide. researchgate.netwikipedia.org This property is particularly valuable in polymer chemistry.

Polymers containing the this compound moiety can be designed as thermally-activated systems. When heated, these polymers can release ketene groups that readily react with nucleophiles, enabling highly efficient post-polymerization functionalization or cross-linking. researchgate.net This allows for the creation of smart materials, coatings, or resins that can be cured or modified on-demand with heat, without the need for additional catalysts or reagents. The ethyl group can be used to fine-tune the physical properties of the resulting polymer, such as its glass transition temperature (Tg) and solubility.

Furthermore, the compound can serve as a precursor for creating specialized monomers for ring-opening polymerization or as a component in the synthesis of complex organic frameworks for applications in electronics or separation technologies.

Advanced Structure-Activity Relationship (SAR) Studies through Rational Design

The 1,3-dioxane-4,6-dione (B14002328) core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govnih.gov Derivatives of Meldrum's acid have shown potential as antibacterial, antimalarial, and anticancer agents. mdpi.com The rational design of new derivatives of this compound for advanced structure-activity relationship (SAR) studies is a promising frontier.

Rational design involves making systematic modifications to a lead compound to understand how changes in its structure affect its biological activity. mdpi.commdpi.com The 5-ethyl derivative serves as a starting point. SAR studies would involve synthesizing a library of analogues where the ethyl group is modified (e.g., changing its length, introducing branching, or adding terminal functional groups) or where other parts of the molecule are altered.

Computational modeling and molecular docking can be used to predict how these modifications will affect the binding of the molecule to a specific biological target, such as an enzyme or a receptor. rsc.org This in silico approach helps to prioritize which compounds to synthesize, making the drug discovery process more efficient. For example, if targeting a hydrophobic pocket in an enzyme, increasing the alkyl chain length from ethyl to butyl might be predicted to enhance binding affinity.

Table 3: Example of a Hypothetical SAR Study for Anticancer Activity

| Compound Modification | Rationale | Predicted Effect on Activity |

|---|---|---|

| Lengthening the 5-alkyl chain (e.g., propyl, butyl) | Increase lipophilicity to enhance membrane permeability or fit a hydrophobic binding pocket. | Potentially increased potency. |

| Introducing a terminal hydroxyl or amine on the ethyl group | Introduce a hydrogen bond donor/acceptor to interact with polar residues in the target protein. | May increase potency and selectivity. |

| Replacing the ethyl group with a cycloalkyl group | Introduce conformational rigidity to improve binding specificity. | May increase selectivity. |

Q & A

Q. What are the standard synthetic methodologies for preparing 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione?

The compound is commonly synthesized via condensation reactions. For instance, green synthesis methods using aqueous media with hexadecyltrimethylammonium bromide (HTMAB) as a catalyst have been reported, offering advantages like neutral conditions, high yields (~85–95%), and reduced environmental impact . Alternative approaches involve substitution reactions at the methylene position of Meldrum’s acid derivatives, such as replacing thiomethyl groups with amino functionalities under controlled ammonia treatment .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Studies on analogous compounds (e.g., 5-[(3,4-dimethoxybenzyl)aminomethylene] derivatives) reveal monoclinic or triclinic crystal systems with hydrogen-bonding networks critical for stability. Parameters such as mean C–C bond lengths (0.002–0.004 Å) and R factors (0.055–0.064) ensure accuracy .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile building block for:

- Heterocycle synthesis : Derivatives like 5-arylmethylene variants are precursors for natural products and heterocyclic compounds (e.g., pyridines, quinolines) .

- Protecting groups : The dioxane ring stabilizes carbonyl intermediates during multi-step syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents at the methylene position?

Advanced optimization strategies include:

- Factorial design : Systematic variation of parameters (e.g., solvent polarity, catalyst loading, temperature) to identify statistically significant factors affecting yield .

- Catalyst screening : For example, HTMAB in water enhances reaction efficiency for aromatic aldehyde condensations .

Q. How should researchers address contradictions in reported reaction yields for derivatives of this compound?

Potential resolutions include:

- Reaction parameter validation : Reproduce conditions (e.g., aqueous vs. anhydrous media, stoichiometry) from conflicting studies .

- Byproduct analysis : Use LC-MS or NMR to detect side products (e.g., sulfoxide derivatives from oxidation) that may reduce yields .

Q. What role does this compound play in drug discovery pipelines?

It is a key intermediate for synthesizing bioactive molecules. For example:

- Antitumor agents : Derivatives like 5-[(4-acetylphenyl)aminomethylene] variants are explored for cytotoxicity studies .

- Enzyme inhibitors : Structural modifications (e.g., methoxy or acetyl groups) enable targeted interactions with biomolecular targets .

Q. What computational tools are recommended for modeling interactions of derivatives with biological targets?

- Molecular docking : Software like AutoDock Vina predicts binding affinities for drug design.

- COMSOL Multiphysics : Integrates AI for simulating reaction kinetics and optimizing synthetic pathways .

Q. How can discrepancies between structural data (X-ray) and reactivity predictions be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.